molecular formula C8H7N3O B1428414 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone CAS No. 889451-31-4

1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone

Cat. No.: B1428414
CAS No.: 889451-31-4
M. Wt: 161.16 g/mol
InChI Key: RWGVRVNZMKAADM-UHFFFAOYSA-N
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Description

1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone is a compound with the CAS Number: 889451-31-4 and a molecular weight of 161.16 . It is a solid at room temperature and is stored in a dry environment .


Synthesis Analysis

A review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7N3O/c1-5(12)7-6-3-2-4-9-8(6)11-10-7/h2-4H,1H3,(H,9,10,11) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 161.16 .

Scientific Research Applications

Antiviral Activity

1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone has been investigated for its antiviral properties. Attaby et al. (2006) synthesized derivatives of this compound and tested them for cytotoxicity, anti-HSV1, and anti-HAV-MBB activity, indicating its potential in antiviral research (Attaby et al., 2006).

Synthesis and Applications in Organic Chemistry

Hu et al. (2018) explored the synthesis of novel 1-(4-amino-6-methyl-1-aryl-1H-pyrazolo[3,4-b]pyridin-5-yl)-ethanones, highlighting its role as a precursor in the synthesis of various organic compounds (Hu et al., 2018). Similarly, Almansa et al. (2008) reported on the use of this compound in a new three-component coupling reaction for synthesizing pyrazolo[3,4-b]pyridines and other pyrido fused systems (Almansa et al., 2008).

Antimicrobial Activity

Several studies have investigated the antimicrobial potential of this compound derivatives. Mamolo et al. (2003) synthesized derivatives with moderate antifungal activity against strains of Candida (Mamolo et al., 2003). Additionally, Salimon et al. (2011) reported on a derivative with significant antimicrobial activity, offering insights into the potential of these compounds in antimicrobial research (Salimon et al., 2011).

Anticancer Activity

Research has also been conducted on the anticancer potential of this compound derivatives. Milišiūnaitė et al. (2018) described the synthesis of 2H-pyrazolo[4,3-c]pyridines, which displayed cytotoxicity against cancer cell lines and induced apoptosis (Milišiūnaitė et al., 2018).

Biomedical Applications

Donaire-Arias et al. (2022) reviewed over 300,000 1H-pyrazolo[3,4-b]pyridines, including the compound , covering their synthesis and biomedical applications. This highlights the extensive research interest in these compounds across various biomedical fields (Donaire-Arias et al., 2022).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H315-H319-H335 , indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary statements include P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Biochemical Analysis

Biochemical Properties

1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit the kinase activity of ZAK (ZAK kinase) with an IC50 of 3.3 nM . This inhibition affects the downstream signaling pathways of ZAK, which are crucial for various cellular processes. Additionally, this compound interacts with other kinases, albeit with varying potency, indicating its potential as a broad-spectrum kinase inhibitor .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It has been observed to suppress the activation of ZAK downstream signals both in vitro and in vivo . This suppression impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of ZAK kinase activity by this compound can lead to reduced cell proliferation and altered metabolic activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound binds to the active site of ZAK kinase, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to changes in gene expression and enzyme activity, further influencing cellular functions. The molecular docking studies have shown that this compound fits well into the binding pocket of ZAK kinase, highlighting its potential as a targeted inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under standard storage conditions, with minimal degradation observed . Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of ZAK kinase activity and prolonged effects on cellular functions . These findings suggest that the compound maintains its biochemical activity over extended periods, making it suitable for long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits ZAK kinase activity without causing significant adverse effects . At higher doses, toxic effects such as reduced cell viability and altered metabolic functions have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . The compound’s metabolism involves oxidation and conjugation reactions, which facilitate its excretion . Additionally, this compound can affect metabolic flux and metabolite levels, further influencing cellular functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments . The distribution of this compound is crucial for its biochemical activity, as it determines the concentration of the compound at its target sites .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound reaches its target sites within the cell, where it can exert its biochemical effects .

Properties

IUPAC Name

1-(2H-pyrazolo[3,4-b]pyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-5(12)7-6-3-2-4-9-8(6)11-10-7/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGVRVNZMKAADM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=CC=NC2=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729604
Record name 1-(2H-Pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889451-31-4
Record name 1-(2H-Pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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